molecular formula C7H6N2O B3354212 1H-Pyrrolo[2,3-C]pyridin-2-OL CAS No. 58043-01-9

1H-Pyrrolo[2,3-C]pyridin-2-OL

Cat. No.: B3354212
CAS No.: 58043-01-9
M. Wt: 134.14 g/mol
InChI Key: TUODBRBWIFSNKH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]pyridin-2-OL is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-C]pyridin-2-OL can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 3-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-C]pyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-C]pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUODBRBWIFSNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470010
Record name 1H-PYRROLO[2,3-C]PYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58043-01-9
Record name 1H-PYRROLO[2,3-C]PYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 2
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 3
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 4
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 5
1H-Pyrrolo[2,3-C]pyridin-2-OL
Reactant of Route 6
1H-Pyrrolo[2,3-C]pyridin-2-OL

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